

An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-chlorothiazole**. This heterocyclic compound is a vital building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document consolidates key data, experimental methodologies, and the role of **2-chlorothiazole** in the synthesis of biologically active molecules.

Chemical Properties and Structure

2-Chlorothiazole is a halogenated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	2-chloro-1,3-thiazole[1][2]
CAS Number	3034-52-4[1][2]
Molecular Formula	C ₃ H ₂ CINS[1][2][3]
SMILES	C1=CSC(=N1)Cl[4]
InChI	InChI=1S/C3H2CINS/c4-3-5-1-2-6-3/h1-2H[1][2]
InChIKey	KLEYVGWAORGIT-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	119.57 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[5]
Melting Point	85 °C	[6]
Boiling Point	145 °C	[6]
Density	1.378 g/cm ³	[6]
Solubility	Soluble in ether	[6]
Flash Point	54 °C	[6]
Refractive Index	n _{20/D} 1.551	[6]

Experimental Protocols

Synthesis of 2-Chlorothiazole via Diazotization of 2-Aminothiazole

A common and effective method for the synthesis of **2-chlorothiazole** is the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

Materials:

- 2-Aminothiazole
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Copper(I) Chloride
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ice

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.[\[7\]](#)
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[\[5\]](#)
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[\[7\]](#)
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[\[7\]](#)

- Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[7] A gentle evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
- Workup and Purification:
 - Extract the reaction mixture with diethyl ether or ethyl acetate.[7]
 - Combine the organic layers and wash them with water and then with brine.[7]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
 - Remove the solvent under reduced pressure to obtain the crude **2-chlorothiazole**.[7]
 - The crude product can be further purified by distillation under reduced pressure.[8][9]

Purification by Recrystallization

For solid derivatives of **2-chlorothiazole**, recrystallization is a standard purification technique.

General Procedure:

- Solvent Selection: Choose a solvent or a two-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
- Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[6]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[6]
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
- Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[6]
- Drying: Dry the crystals thoroughly to remove any residual solvent.[6]

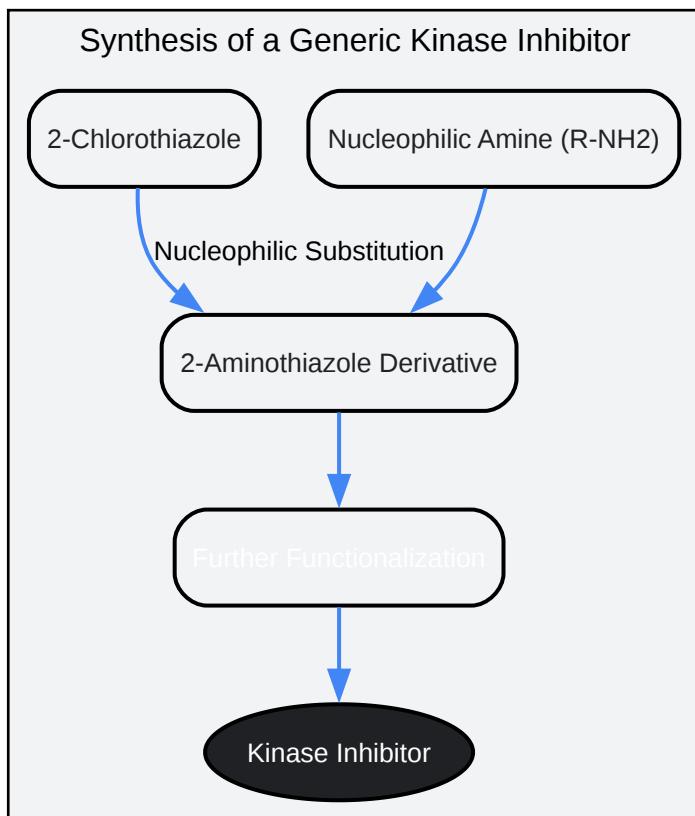
Reactivity and Applications in Drug Discovery

The **2-chlorothiazole** scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution.[11] This reactivity makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

A significant application of **2-chlorothiazole** is in the development of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[12] The 2-aminothiazole core, often derived from **2-chlorothiazole**, is a privileged structure in the design of kinase inhibitors.[4][13] For instance, the blockbuster cancer drug Dasatinib contains a 2-aminothiazole moiety derived from **2-chlorothiazole**.[13]

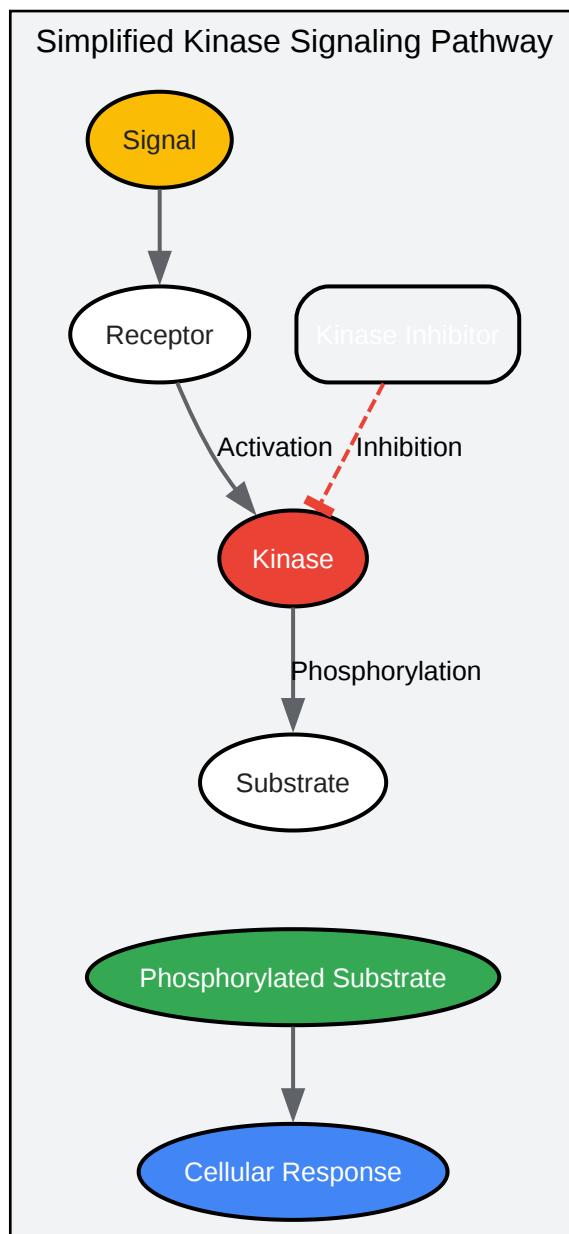
Visualizations

The following diagrams illustrate the synthetic utility and biological relevance of **2-chlorothiazole**.



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Caption: Synthetic pathway from **2-chlorothiazole** to a generic kinase inhibitor.

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Caption: Inhibition of a kinase signaling pathway by a kinase inhibitor.

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